ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes an ethyl group, an amino group, a cyano group, a difluorophenyl group, and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multiple steps, starting with the reaction of appropriate precursors under specific conditions. One common method involves the Knoevenagel condensation reaction, where malononitrile and 2,4-difluorobenzaldehyde are reacted in the presence of a base such as piperidine. The resulting intermediate is then cyclized and further reacted with ethyl acetoacetate to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate has shown potential as a bioactive molecule. It can interact with biological targets, such as enzymes and receptors, leading to potential therapeutic applications.
Medicine: The compound has been studied for its medicinal properties, including its potential use as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Ethyl 6-amino-5-cyano-4-(3,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Uniqueness: Ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate stands out due to its specific arrangement of fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This arrangement can lead to different reactivity patterns and biological activities compared to similar compounds.
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,4-difluorophenyl)-2-methyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-3-22-16(21)13-8(2)23-15(20)11(7-19)14(13)10-5-4-9(17)6-12(10)18/h4-6,14H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIFVTNVVSVYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=C(C=C2)F)F)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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